molecular formula C21H17NO3 B13124175 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid CAS No. 41951-11-5

3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid

Cat. No.: B13124175
CAS No.: 41951-11-5
M. Wt: 331.4 g/mol
InChI Key: CNEUIYKHILVQMV-UHFFFAOYSA-N
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Description

3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid is a chemical building block with the CAS number 41951-11-5 and a molecular weight of 331.36 g/mol. Its molecular formula is C21H17NO3 . The compound's structure features a propanoic acid backbone substituted with diphenylamino and phenyl groups, making it a potential intermediate in organic synthesis and medicinal chemistry research. This molecular architecture, particularly the diphenylamino group, is often explored in the development of functional materials. Researchers might investigate its use in creating novel compounds with specific electronic or photophysical properties. This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

41951-11-5

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-oxo-2-phenyl-3-(N-phenylanilino)propanoic acid

InChI

InChI=1S/C21H17NO3/c23-20(19(21(24)25)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,24,25)

InChI Key

CNEUIYKHILVQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 3-oxo-2-phenylpropanoic acid core

A common approach to synthesize 3-oxo-2-phenylpropanoic acid derivatives involves:

  • Starting from phenylacetyl derivatives such as phenylacetophenone or phenylacetonitrile.
  • Functional group transformations including oxidation, hydrolysis, or nitrile hydrolysis to yield the keto acid.

For example, hydrolysis of nitrile precursors in aqueous sodium hydroxide under reflux conditions is a well-documented method for generating 2-phenylpropionic acid derivatives with keto functionalities. This reaction typically requires several hours (up to 72 hours) in aqueous ethanol or water, followed by acidification to precipitate the acid product.

Introduction of the Diphenylamino Group

The diphenylamino group can be introduced through nucleophilic substitution or amination reactions:

  • One method involves halogenation of the 3-position (e.g., bromination) of the 3-oxo-2-phenylpropanoic acid or its precursor, followed by nucleophilic substitution with diphenylamine.
  • This substitution is often carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) under reflux conditions for 12–18 hours to ensure complete conversion.

Purification and Isolation

  • After the reaction, the mixture is typically worked up by extraction with organic solvents such as dichloromethane or ethyl acetate.
  • Drying agents like anhydrous sodium sulfate are used to remove residual water.
  • The solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol or hexane to afford pure 3-(diphenylamino)-3-oxo-2-phenylpropanoic acid.
Step Reaction Conditions Yield (%) Notes
Hydrolysis of nitrile to keto acid NaOH, aqueous ethanol, reflux, 48–72 h 70–80 Requires careful pH adjustment and extraction
Bromination at 3-position HBr catalysis, bromine in ethyl acetate, 0–25 °C, 2 h ~79 Precipitates for easy isolation
Nucleophilic substitution with diphenylamine Diphenylamine, acetone, reflux, 12 h 65–75 Reflux under inert atmosphere improves yield
Purification Extraction, drying, recrystallization from ethanol Final purity >98% by HPLC
  • Reaction yields are influenced by solvent choice, temperature, and reaction time.
  • Using acetone as solvent for amination leads to better solubility and higher substitution efficiency.
  • Hydrolysis steps benefit from controlled temperature and gradual acidification to avoid side reactions and maximize product precipitation.
  • Recrystallization solvents such as ethanol or hexane provide high purity crystals suitable for analytical characterization.
Method Starting Material Key Reagents Reaction Time Yield (%) Advantages Disadvantages
Nitrile hydrolysis + bromination + substitution 2-(4-methylphenyl)propionitrile NaOH, HBr, diphenylamine 48–72 h + 2 h + 12 h 65–79 overall Straightforward, well-understood steps Long reaction times, multiple steps
Direct hydrolysis of methyl ester + amination Methyl 3,3-diphenyloxirane-2-carboxylate NaOH, BF3·OEt2, diphenylamine 1–2 h + amination time Up to 82% Shorter hydrolysis, high purity Requires handling of BF3·OEt2, moisture sensitive

The preparation of this compound is typically achieved via multi-step synthesis involving hydrolysis of nitrile or ester precursors to form the keto acid, followed by halogenation and nucleophilic substitution with diphenylamine. Optimized reaction conditions such as solvent choice, temperature control, and reaction time are critical for high yield and purity. The methods are supported by extensive experimental data showing yields ranging from 65% to over 80%, with recrystallization providing high-purity final products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets, primarily through its aromatic and keto groups. These interactions can influence biological pathways by binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Key Compounds for Comparison:

DPASQ ((E)-3-(4-(diphenylamino)styryl)quinoxalin-2(1H)-one)

L1/L2 Dyes (Triphenylamine-based DSSC dyes)

D5/D7/D9 Dyes (Thiophene-cyanoacrylic acid derivatives)

4-(Diphenylamino)benzoic Acid Derivatives (Redox-active ligands)

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Photophysical Properties Applications Reference
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid C₂₁H₁₇NO₃ 331.37 Diphenylamino, phenyl, carboxylic acid Broad absorption, high charge transfer DSSCs, organic electronics
DPASQ C₂₈H₂₁N₃O 415.49 Styryl-quinoxaline, diphenylamino λₑₘ ≈ 650 nm (redshifted) Light-emitting materials
L1 (Dyenamo dye) C₂₄H₁₇N₃O₂S 422.50 Thiophene-cyanoacrylic acid λₐbₛ ≈ 450–550 nm DSSCs (PCE ≈ 6.2%)
D5 C₂₈H₂₁N₃O₂S 463.55 Bis(diphenylamino)styryl-thiophene Enhanced electron delocalization High-efficiency DSSCs
4-(Diphenylamino)benzoic acid (R=OMe) C₂₆H₂₃NO₃ 397.47 Methoxy, diphenylamino Reversible redox behavior Redox-active complexes

Key Research Findings

(a) Electronic and Photophysical Properties

  • The diphenylamino group in this compound acts as a stronger electron donor compared to methoxy (–OMe) or phenyl groups, leading to redshifted absorption/emission (λₑₘ) and enhanced charge separation .
  • In contrast, L1 and L2 dyes exhibit moderate PCEs (~6–7%) in DSSCs due to their thiophene-cyanoacrylic acid anchoring groups, which improve electron injection into TiO₂ .

(c) Performance in Optoelectronic Devices

  • Dyes like D5 and D7, with extended π-conjugation (e.g., bis(diphenylamino)styryl groups), achieve higher PCEs (~8–9%) than simpler derivatives due to improved light harvesting .
  • The target compound’s lack of anchoring groups (e.g., cyanoacrylic acid) limits its direct use in DSSCs but makes it a versatile intermediate for functionalized dyes .

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